3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is an organic compound with the molecular formula C22H20N2O2 and a molecular weight of 344.4064 . This compound is known for its unique structure, which includes a benzamide core substituted with methyl and benzoyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the acylated aromatic compound with another aromatic amine under specific conditions.
Chemical Reactions Analysis
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide can be compared with other similar compounds such as:
4-methyl-N-{3-(2,3,5,6-tetrafluoro-4-{3-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl}benzamide: This compound has a similar core structure but includes additional fluorine atoms, which can alter its reactivity and applications.
3-methyl-N-{4-(3-methylbenzoyl)aminomethyl}benzamide:
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-5-3-7-17(13-15)21(25)23-19-9-11-20(12-10-19)24-22(26)18-8-4-6-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
ZCQHMVYFJYAHFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.